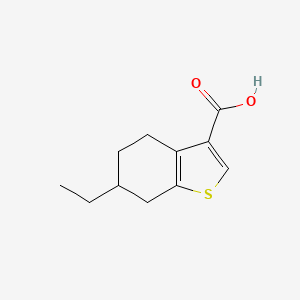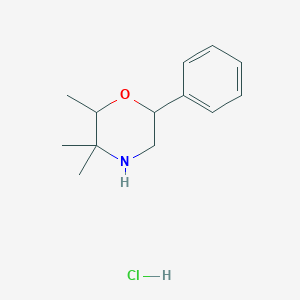![molecular formula C11H25NO B13308471 4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
4-[(Heptan-2-yl)amino]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Heptan-2-yl)amino]butan-2-ol is an organic compound with the molecular formula C11H25NO It is a secondary amine and alcohol, characterized by the presence of a heptan-2-yl group attached to the nitrogen atom and a hydroxyl group on the butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-2-yl)amino]butan-2-ol typically involves the reaction of heptan-2-amine with butan-2-ol under controlled conditions. One common method is the reductive amination of butan-2-one with heptan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone with heptan-2-amine in the presence of a suitable catalyst, such as palladium on carbon, is another method employed for large-scale synthesis.
化学反応の分析
Types of Reactions
4-[(Heptan-2-yl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-[(Heptan-2-yl)amino]butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Heptan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group may participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-amino-2-methylbutan-2-ol: Similar structure but with a methyl group instead of a heptan-2-yl group.
4-amino-2-butanol: Lacks the heptan-2-yl group, making it less hydrophobic.
Uniqueness
4-[(Heptan-2-yl)amino]butan-2-ol is unique due to its heptan-2-yl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions or solubility characteristics.
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
4-(heptan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-4-5-6-7-10(2)12-9-8-11(3)13/h10-13H,4-9H2,1-3H3 |
InChIキー |
IMDAAAVSGXQKOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)NCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


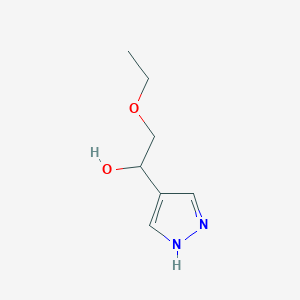
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
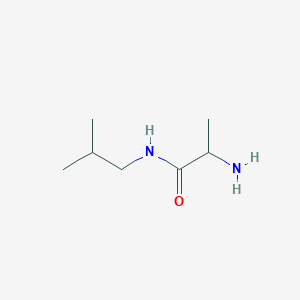
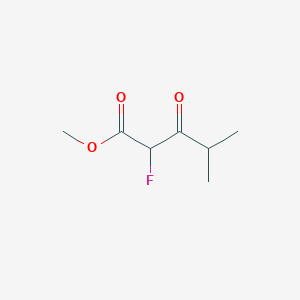

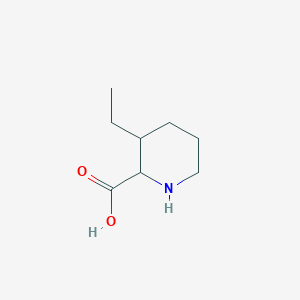
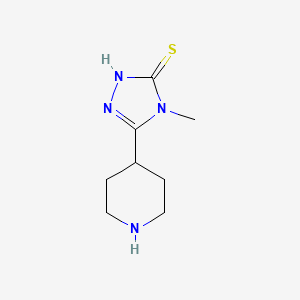
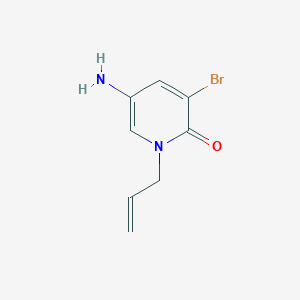

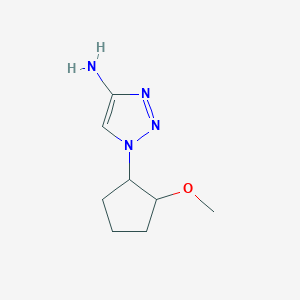
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
